5-[2-(4-methoxyphenyl)ethynyl]-1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one
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Overview
Description
BRD-K34222889 is a structural analog of the anti-inflammatory and senolytic drug piperlongumine. Piperlongumine inhibits glutathione S-transferase P, an enzyme that places glutathione moieties on cysteine residues of various protein targets and modulates protein stability . BRD-K34222889 has been studied for its potential effects on endothelial dysfunction, particularly in the context of pulmonary hypertension .
Chemical Reactions Analysis
BRD-K34222889 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, potentially altering the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can modify the chemical structure of BRD-K34222889. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
BRD-K34222889 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of glutathione S-transferase P and its effects on protein stability.
Industry: The compound may have applications in the development of new drugs targeting glutathione S-transferase P and related pathways.
Mechanism of Action
BRD-K34222889 exerts its effects by inhibiting glutathione S-transferase P, which increases the stability of iron-sulfur cluster assembly enzyme (ISCU) protein by preventing its glutathionylation . This inhibition leads to increased oxidative metabolism and decreased apoptosis in endothelial cells . The molecular targets and pathways involved include the modulation of protein stability and the regulation of oxidative stress responses.
Comparison with Similar Compounds
BRD-K34222889 is similar to other piperlongumine analogs, such as piperlongumine itself. it has unique properties that make it particularly effective in inhibiting glutathione S-transferase P and modulating endothelial cell function . Other similar compounds include:
Piperlongumine: The parent compound with anti-inflammatory and senolytic properties.
BRD2889: Another piperlongumine analog with similar inhibitory effects on glutathione S-transferase P.
BRD-K34222889 stands out due to its specific effects on endothelial dysfunction and its potential therapeutic applications in pulmonary hypertension .
Properties
Molecular Formula |
C26H25NO6 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
5-[2-(4-methoxyphenyl)ethynyl]-1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C26H25NO6/c1-30-21-12-8-18(9-13-21)7-11-20-6-5-15-27(26(20)29)24(28)14-10-19-16-22(31-2)25(33-4)23(17-19)32-3/h6,8-10,12-14,16-17H,5,15H2,1-4H3/b14-10+ |
InChI Key |
WIOMGKDOBSQCGH-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C#CC2=CCCN(C2=O)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CCCN(C2=O)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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